Kuwanon H
Overview
Description
Total Synthesis of Kuwanon H
Kuwanon H is a rare natural polyphenol, part of the mulberry Diels-Alder-type adducts (MDAAs), which are biosynthetically derived from a [4 + 2]-cycloaddition of chalcones and dehydroprenylphenols. The total synthesis of kuwanon H has been achieved for the first time in a biomimetic manner, as reported in a study focusing on its bioactive properties. The synthesis process includes several key steps such as the Baker-Venkataraman rearrangement, alkylation of β-diketone, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the subunit diene .
Molecular Structure and Chemical Reactions
Kuwanon H has been identified as a specific antagonist for the GRP-preferring receptor. It inhibits the binding of gastrin-releasing peptide (GRP) to its receptors in murine Swiss 3T3 fibroblasts with a Ki value of 290 nM. Additionally, kuwanon H is less potent in inhibiting the binding of bombesin to neuromedin B (NMB)-preferring receptors. The compound has been shown to antagonize bombesin-induced increases in cytosolic free calcium concentration and GRP-induced DNA synthesis in Swiss 3T3 cells, indicating its potential for studying the physiological and pathological roles of GRP .
Physical and Chemical Properties Analysis
Kuwanon H exhibits significant biological activity, particularly in the context of melanoma treatment. It has been found to inhibit melanoma cell growth both in vitro and in vivo. The mechanism of action involves inducing cytotoxic endoplasmic reticulum (ER) stress, which leads to reduced cell viability and apoptosis. Kuwanon H also affects autophagy by inducing autophagysome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis and impairs autophagy flux, contributing to its anticancer effects. Furthermore, kuwanon H enhances the sensitivity of melanoma cells to cisplatin by impairing autophagy degradation of reactive oxygen species and damaged mitochondria .
Scientific Research Applications
4. Anti-Inflammatory Effects
- Results: Kuwanon G dose-dependently reversed tumor necrosis factor (LPS)-damaged viability of Caco-2 cells .
5. Antioxidant Abilities
- Summary of Application: The study found that Kuwanon G administration significantly elevated the anti-oxidant abilities via increasing ratio of superoxidase dismutase (SOD)/malondialdehyde (MDA) and decreasing reactive oxygen species (ROS) within the cells .
- Results: Kuwanon G dose-dependently reversed tumor necrosis factor (LPS)-damaged viability of Caco-2 cells .
6. Selective COX-2 Inhibition
- Summary of Application: Six kuwanon derivatives (A/B/C/E/H/J) extracted from the roots of Morus alba L. were evaluated to determine their cyclooxygenase (COX)-1 and 2 inhibitory effects. Cyclooxygenase (COX) is known as the target enzyme of nonsteroidal anti-inflammatory drugs (NSAIDs), which are the most widely used therapeutic agents for pain and inflammation .
- Methods of Application: The study evaluated the COX-1 and 2 inhibitory effects of six kuwanon derivatives (A/B/C/E/H/J) extracted from the roots of Morus alba L .
- Results: Among six kuwanon derivatives, kuwanon A showed selective COX-2 inhibitory activity, almost equivalent to that of celecoxib, a known COX inhibitor. Kuwanon A showed high COX-2 inhibitory activity (IC 50 = 14 μM) and a selectivity index (SI) range of >7.1, comparable to celecoxib (SI > 6.3). In addition, kuwanon H was observed to inhibit COX-1 although kuwanon H has higher COX-2 inhibition activity than other derivatives .
Safety And Hazards
Kuwanon H is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. Prolonged exposure can lead to serious damage to health and possible risk of impaired fertility2.
Future Directions
One study found that Kuwanon H significantly inhibited melanoma cell growth in vitro and in vivo3. It induced cytotoxic endoplasmic reticulum (ER) stress, which inhibited cell viability and induced apoptosis3. These findings suggest that Kuwanon H could be a promising candidate for melanoma therapy3.
Please note that this information is based on the available resources and may not be fully comprehensive. Further research and studies are needed to fully understand the properties and potential applications of Kuwanon H.
properties
IUPAC Name |
8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPTKFKCCNXNH-QXGWMLRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318627 | |
Record name | Kuwanon H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kuwanon H | |
CAS RN |
76472-87-2 | |
Record name | Kuwanon H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76472-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kuwanon H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076472872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kuwanon H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kuwanon H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q5M4B5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.